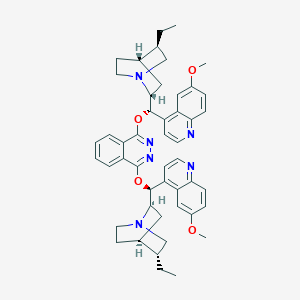

(DHQD)2PHAL

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCBLVFHJWOYDN-HVLQGHBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458959 | |

| Record name | (DHQD)2PHAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140853-10-7 | |

| Record name | 1,4-Bis(dihydroquinidine)phthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (DHQD)2PHAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS(DIHYDROQUINIDINE)PHTHALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4JCP4V5TH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(DHQD)2PHAL: An In-depth Technical Guide for Asymmetric Synthesis

(DHQD)2PHAL , also known as Hydroquinidine 1,4-phthalazinediyl diether, is a chiral ligand widely employed in asymmetric synthesis.[1][2] A derivative of the cinchona alkaloid dihydroquinidine, this sterically bulky ligand is a cornerstone of modern organic chemistry, most notably for its critical role in the Sharpless Asymmetric Dihydroxylation reaction.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols, and quantitative data on its performance, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a dimeric cinchona alkaloid that serves as a chiral auxiliary, creating a stereochemically defined environment for chemical reactions.[5][6] Its primary application is as the chiral ligand in AD-mix-β, the commercially available reagent mixture for the Sharpless Asymmetric Dihydroxylation.[7]

| Property | Value |

| CAS Number | 140853-10-7[1] |

| Molecular Formula | C48H54N6O4[1] |

| Molecular Weight | 778.98 g/mol [1] |

| Appearance | White to off-white powder |

| Purity | ≥95%[1] |

| Alternate Names | Hydroquinidine 1,4-phthalazinediyl diether[1] |

Sharpless Asymmetric Dihydroxylation: The Primary Application

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant, with the chirality of the resulting diol being dictated by the choice of the cinchona alkaloid ligand.[3][8] this compound, a component of AD-mix-β, directs the dihydroxylation to one specific face of the alkene, leading to the formation of a particular enantiomer of the diol with high enantiomeric excess (ee%).[8]

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-established process. The key steps involve the formation of a chiral osmium-ligand complex, cycloaddition to the alkene, hydrolysis to release the diol, and reoxidation of the osmium catalyst.

Quantitative Performance of this compound in Asymmetric Dihydroxylation

The following table summarizes the performance of AD-mix-β, containing this compound, in the asymmetric dihydroxylation of various olefin substrates. The data highlights the high yields and excellent enantioselectivities typically achieved.

| Olefin Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee%) |

| Styrene | S | 93 | 93 |

| 4-Methoxy-styrene | S | 93 | 93 |

| 4-Chloro-styrene | S | 80 | 80 |

| trans-Stilbene | S,S | >99.5 | >99.5 |

| trans-4-Octene | S,S | 93 | 93 |

| Methyl trans-cinnamate | 2S,3R | 95 | 95 |

| 1-Decene | S | 76 | 76 |

Data sourced from Myers, A. G. et al.[4]

Experimental Protocols

Sharpless Asymmetric Dihydroxylation using AD-mix-β

This protocol provides a general procedure for the asymmetric dihydroxylation of an olefin using the commercially available AD-mix-β.

Materials:

-

AD-mix-β

-

Olefin substrate

-

Water

-

Methanesulfonamide (B31651) (MsNH2) (optional, for slow-reacting or internal olefins)

-

Sodium sulfite (B76179) (Na2SO3)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water.

-

To this solvent mixture, add AD-mix-β (typically 1.4 g per 1 mmol of olefin).

-

Stir the mixture vigorously at room temperature until both phases become clear and the aqueous layer turns a bright yellow.

-

Cool the reaction mixture to 0 °C in an ice bath. For less reactive olefins, the reaction can be run at room temperature.

-

-

Reaction Execution:

-

Add the olefin substrate (1 mmol) to the cooled, stirring reaction mixture.

-

If using, add methanesulfonamide (1 equivalent).

-

Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 6 to 24 hours.

-

-

Workup:

-

Upon completion, add solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix-β) to the reaction mixture and stir for 30-60 minutes at room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with 1 M sodium hydroxide (B78521) (to remove the ligand), followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude diol product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a Sharpless Asymmetric Dihydroxylation experiment.

References

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 7. AD-mix - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

(DHQD)2PHAL: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Hydroquinidine 1,4-phthalazinediyl diether, commonly abbreviated as (DHQD)₂PHAL, is a chiral ligand renowned for its pivotal role in asymmetric synthesis. As a derivative of the cinchona alkaloid dihydroquinidine (B8771983), this complex molecule has become an indispensable tool for the stereoselective synthesis of chiral compounds, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of the structure, properties, and applications of (DHQD)₂PHAL, with a focus on its use in the Sharpless Asymmetric Dihydroxylation reaction.

Chemical Structure and Identification

(DHQD)₂PHAL is a dimeric cinchona alkaloid derivative. Its structure features two dihydroquinidine units linked to a central phthalazine (B143731) core via ether linkages.

IUPAC Name: (9S,9'''S)-9,9'-[1,4-Phthalazinediylbis(oxy)]bis(6'-methoxy-10,11-dihydrocinchonan)

Synonyms:

-

Hydroquinidine 1,4-phthalazinediyl diether

-

1,4-Bis(dihydroquinidine)phthalazine

-

AD-mix-β Ligand

CAS Number: 140853-10-7

Molecular Formula: C₄₈H₅₄N₆O₄

Molecular Weight: 778.98 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of (DHQD)₂PHAL is presented in the table below. This data is crucial for its handling, storage, and application in various experimental setups.

| Property | Value |

| Appearance | White to off-white or light yellow crystalline powder |

| Melting Point | 160 °C (decomposes)[1] |

| Optical Rotation | [α]²⁰/D = -257° to -259° (c=1, CHCl₃) |

| Solubility | Soluble in tetrahydrofuran (B95107) (THF) at a concentration of 25 µg/mL.[2] Qualitative descriptions indicate slight solubility in chloroform, dimethyl sulfoxide (B87167) (DMSO), and methanol. It is typically used in a biphasic solvent system, most commonly a 1:1 mixture of tert-butyl alcohol and water for the Sharpless Asymmetric Dihydroxylation. |

| Storage Conditions | Store in a cool, dry, and dark place under an inert atmosphere. |

Synthesis of (DHQD)₂PHAL

The synthesis of (DHQD)₂PHAL involves the coupling of two equivalents of dihydroquinidine with one equivalent of 1,4-dichlorophthalazine (B42487). The following is a general experimental protocol for its preparation.

Experimental Protocol: Synthesis of (DHQD)₂PHAL

Materials:

-

Dihydroquinidine

-

1,4-Dichlorophthalazine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Powdered Potassium Hydroxide (KOH)

-

Anhydrous Toluene (B28343)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a solution of dihydroquinidine (2 equivalents) in refluxing anhydrous toluene under an inert atmosphere, add an excess of anhydrous potassium carbonate and a catalytic amount of powdered potassium hydroxide.

-

To this stirred suspension, add 1,4-dichlorophthalazine (1 equivalent).

-

Continue refluxing the mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure (DHQD)₂PHAL.

Application in Sharpless Asymmetric Dihydroxylation

The most prominent application of (DHQD)₂PHAL is as a chiral ligand in the Sharpless Asymmetric Dihydroxylation. This powerful reaction converts prochiral alkenes into chiral vicinal diols with high enantioselectivity. (DHQD)₂PHAL is the chiral component of "AD-mix-β".

Catalytic Cycle

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves the formation of a chiral osmium tetroxide-ligand complex, which then reacts with the alkene. The resulting osmate ester is hydrolyzed to release the diol, and the osmium is reoxidized to complete the cycle.

References

(DHQD)2PHAL CAS number

An In-depth Technical Guide to (DHQD)2PHAL

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Hydroquinidine 1,4-phthalazinediyl diether, is a chiral ligand widely employed in asymmetric synthesis. Its primary and most notable application is in the Sharpless Asymmetric Dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] This reaction is of paramount importance in the synthesis of complex, biologically active molecules, including natural products and pharmaceuticals.[3][4] The use of this compound, typically in the commercially available reagent mixture AD-mix-β, directs the dihydroxylation to one specific face of the alkene, leading to the formation of a specific enantiomer of the diol product.[2][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 140853-10-7 |

| Molecular Formula | C48H54N6O4 |

| Molecular Weight | 778.98 g/mol [1][2] |

| Appearance | Powder |

| Purity | ≥95%[1] |

| Melting Point | 160 °C (decomposes) |

| Optical Activity | [α]22/D −262°, c = 1.2 in methanol |

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a highly reliable and general method for the conversion of alkenes to chiral diols with high enantioselectivity.[6] The reaction is catalyzed by osmium tetroxide in the presence of a chiral cinchona alkaloid ligand, such as this compound. A stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K3Fe(CN)6) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide, allowing it to be used in catalytic amounts.[2]

Reaction Mechanism

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process. The mechanism begins with the formation of a chiral complex between osmium tetroxide and the this compound ligand. This complex then reacts with the alkene via a [3+2] cycloaddition to form a cyclic osmate ester intermediate. This intermediate is subsequently hydrolyzed to yield the diol and a reduced osmate species. The stoichiometric re-oxidant then regenerates the osmium(VIII) catalyst, allowing the cycle to continue.[1][7]

Experimental Protocol: Asymmetric Dihydroxylation using AD-mix-β

The following is a general experimental procedure for the asymmetric dihydroxylation of an alkene using the pre-packaged AD-mix-β, which contains this compound.

Materials:

-

AD-mix-β (contains K2OsO2(OH)4, this compound, K3Fe(CN)6, and K2CO3)

-

Water

-

Alkene substrate

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water. For every 1 mmol of alkene, use approximately 1.4 g of AD-mix-β and 10 mL of the solvent mixture.

-

Stir the mixture vigorously at room temperature until both phases are clear and the aqueous layer is a bright yellow.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Reaction Execution: Add the alkene substrate (1 mmol) to the cooled, stirring reaction mixture.

-

Continue to stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.[8]

-

Workup: Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix-β) and allow the mixture to warm to room temperature. Stir for 30-60 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the ligand, followed by a wash with brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude diol product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]

Applications in the Synthesis of Bioactive Compounds

The Sharpless Asymmetric Dihydroxylation using this compound is a key step in the synthesis of a wide variety of biologically active compounds and natural products.[3] The resulting chiral diols are versatile intermediates that can be further elaborated into complex molecular architectures.

Quantitative Data on Enantioselectivity

The enantiomeric excess (% ee) achieved with this compound is consistently high for a broad range of olefin substrates. The following table provides a summary of the performance of AD-mix-β for the dihydroxylation of various substituted styrenes.

| Substrate | Ligand System | % ee | Configuration |

| Styrene | AD-mix-β (this compound) | 97 | S |

| 4-Methoxy-styrene | AD-mix-β (this compound) | 93 | S |

| 4-Chloro-styrene | AD-mix-β (this compound) | 80 | S |

Data sourced from Myers, A. G. et al.[7]

The following table presents data for the dihydroxylation of trans-disubstituted and other olefins.

| Substrate | Ligand System | % ee | Configuration |

| trans-Stilbene | AD-mix-β (this compound) | >99.5 | S, S |

| trans-Cinnamic acid | AD-mix-β (this compound) | 96 | 2R, 3S |

Data sourced from Myers, A. G. et al.[9]

Conclusion

This compound is an indispensable tool in modern asymmetric synthesis. Its application in the Sharpless Asymmetric Dihydroxylation provides a reliable and highly enantioselective method for the preparation of chiral vicinal diols. These diols are crucial building blocks for the synthesis of a vast array of complex and biologically significant molecules, making this compound a vital reagent for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Synthesis of Hydroquinidine 1,4-Phthalazinediyl Diether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hydroquinidine (B1662865) 1,4-phthalazinediyl diether, a critical chiral ligand in asymmetric synthesis. The document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a valuable resource for professionals in chemical research and drug development.

Introduction

Hydroquinidine 1,4-phthalazinediyl diether, commonly known as (DHQD)₂PHAL, is a chiral ligand widely employed in the Sharpless Asymmetric Dihydroxylation (AD) reaction.[1][2][3] This reaction facilitates the enantioselective synthesis of vicinal diols from prochiral olefins, a crucial transformation in the production of numerous pharmaceutical compounds and complex natural products.[1] The ligand, derived from the cinchona alkaloid hydroquinidine, creates a chiral environment around the osmium tetroxide catalyst, thereby directing the stereochemical outcome of the dihydroxylation.[1][2] (DHQD)₂PHAL is a key component of the commercially available reagent mixture AD-mix-β, which is formulated to produce diols of a specific enantiomeric configuration with high enantiopurity.[1][3]

Synthetic Pathway

The synthesis of hydroquinidine 1,4-phthalazinediyl diether is achieved through a nucleophilic aromatic substitution reaction. The core of this process involves the coupling of two hydroquinidine molecules with one molecule of 1,4-dichlorophthalazine (B42487). The hydroxyl group of each hydroquinidine molecule acts as a nucleophile, displacing the chlorine atoms on the phthalazine (B143731) ring to form the desired diether. This reaction is typically carried out in a high-boiling point solvent and in the presence of a base to facilitate the deprotonation of the hydroquinidine's hydroxyl group, thereby enhancing its nucleophilicity.

Caption: Synthetic scheme for hydroquinidine 1,4-phthalazinediyl diether.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of hydroquinidine 1,4-phthalazinediyl diether. This protocol is based on established methodologies for the synthesis of related cinchona alkaloid-phthalazine diether ligands.

Materials:

-

Hydroquinidine

-

1,4-Dichlorophthalazine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Potassium Hydroxide (KOH), powdered

-

Anhydrous Toluene (B28343)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, a solution of hydroquinidine (2.0 molar equivalents) in anhydrous toluene is prepared under an inert atmosphere (e.g., Argon or Nitrogen).

-

Addition of Base: To this solution, add an excess of anhydrous potassium carbonate and a catalytic amount of powdered potassium hydroxide.

-

Addition of 1,4-Dichlorophthalazine: To the stirred suspension, add 1,4-dichlorophthalazine (1.0 molar equivalent).

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration.

-

The filtrate is washed sequentially with deionized water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is then purified by flash column chromatography on silica gel or by recrystallization to obtain the pure hydroquinidine 1,4-phthalazinediyl diether.

-

Quantitative Data

While specific yields can vary depending on the reaction scale and purity of reagents, the synthesis of analogous cinchona alkaloid-phthalazine diether ligands is reported to proceed in good yield. The following table summarizes the key quantitative parameters for this synthesis.

| Parameter | Value/Description |

| Reactant Molar Ratio | |

| Hydroquinidine | 2.0 equivalents |

| 1,4-Dichlorophthalazine | 1.0 equivalent |

| Reagents | |

| Potassium Carbonate | Excess |

| Potassium Hydroxide | Catalytic amount |

| Reaction Conditions | |

| Solvent | Anhydrous Toluene |

| Temperature | Reflux (approx. 111 °C) |

| Reaction Time | 12 - 24 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

| Expected Yield | Good (typically >70% for analogous syntheses) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of hydroquinidine 1,4-phthalazinediyl diether.

Caption: Workflow for the synthesis of (DHQD)₂PHAL.

Conclusion

The synthesis of hydroquinidine 1,4-phthalazinediyl diether is a well-established process that is fundamental to the application of Sharpless Asymmetric Dihydroxylation. This guide provides the essential details for researchers and professionals to understand and implement this synthesis. The straightforward nature of the reaction, coupled with the commercial availability of the starting materials, makes (DHQD)₂PHAL an accessible and indispensable tool in modern asymmetric synthesis.

References

An In-depth Technical Guide to the Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and widely utilized chemical reaction in organic synthesis that converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[1][2][3] Developed by K. Barry Sharpless, for which he was awarded a share of the Nobel Prize in Chemistry in 2001, this method has become indispensable in academic research and in the industrial production of pharmaceuticals and other complex chiral molecules.[2] This guide provides a detailed technical overview of the reaction, including its mechanism, catalytic cycle, substrate scope, and a practical experimental protocol.

Core Principles and Reaction Mechanism

The Sharpless asymmetric dihydroxylation employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to effect the stereoselective dihydroxylation of an alkene.[2][4] A stoichiometric co-oxidant is used to regenerate the osmium tetroxide, allowing the reaction to proceed with only a catalytic amount of the toxic and expensive osmium reagent.[1][2]

The most commonly used chiral ligands are derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD).[5] These are typically employed as phthalazine (B143731) (PHAL) ethers, namely (DHQ)₂PHAL and (DHQD)₂PHAL.[5][6] These ligands are commercially available as pre-packaged reagents known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL).[2][5][7] The AD-mix formulations also contain the osmium tetroxide source (as K₂OsO₂(OH)₄), the co-oxidant (potassium ferricyanide, K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃).[7][8]

The reaction mechanism is generally believed to proceed through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming an osmate ester intermediate.[1][2] This intermediate is then hydrolyzed to yield the chiral diol and the reduced osmium species. The co-oxidant then reoxidizes the osmium to its active Os(VIII) state, completing the catalytic cycle.[1]

Catalytic Cycle

The catalytic cycle of the Sharpless asymmetric dihydroxylation can be visualized as a series of interconnected steps involving the osmium catalyst, the chiral ligand, the alkene substrate, and the co-oxidant.

Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.

Predicting Stereochemical Outcome: The Mnemonic Device

A key advantage of the Sharpless asymmetric dihydroxylation is the predictable stereochemical outcome, which can be determined using a simple mnemonic device. The choice between AD-mix-α and AD-mix-β dictates which face of the alkene the dihydroxylation will occur from.

To use the mnemonic, the alkene is drawn in a specific orientation with its substituents categorized by size: large (L), medium (M), and small (S).

Caption: Mnemonic for predicting the stereochemistry of the Sharpless AD.

Generally, AD-mix-β delivers the hydroxyl groups to the top face (β-face) of the alkene when oriented as shown, while AD-mix-α delivers them to the bottom face (α-face).[5][9]

Substrate Scope and Data Presentation

The Sharpless asymmetric dihydroxylation is applicable to a wide range of alkene substitution patterns. The enantioselectivity is often excellent, with many substrates affording diols with >90% enantiomeric excess (ee). Below is a summary of representative results for various alkene classes.

| Alkene Substrate | AD-mix-β (% ee, Config.) | AD-mix-α (% ee, Config.) |

| Monosubstituted | ||

| 1-Octene | 97 (R) | 97 (S) |

| Styrene | 97 (R) | 96 (S) |

| trans-Disubstituted | ||

| (E)-Stilbene | >99.5 (R,R) | >99.5 (S,S) |

| (E)-2-Octene | 97 (2S, 3R) | 95 (2R, 3S) |

| 1,1-Disubstituted | ||

| α-Methylstyrene | 94 (R) | 93 (S) |

| Trisubstituted | ||

| (E)-β-Methylstyrene | 99 (2S, 3R) | 96 (2R, 3S) |

| cis-Disubstituted | ||

| (Z)-Stilbene | 84 (R,R) | 80 (S,S) |

Data compiled from various sources, including Myers, A. G. Research Group compilation.[10]

Detailed Experimental Protocol

The following is a general experimental procedure for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix.

Experimental Workflow

Caption: A typical experimental workflow for the Sharpless AD reaction.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the AD-mix (1.4 g per 1 mmol of alkene) with a 1:1 mixture of tert-butanol (B103910) and water (5 mL of each per 1 mmol of alkene).[8] Stir the mixture vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow.[8]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Some precipitation of salts may occur.[1]

-

Substrate Addition: Add the alkene (1 mmol) to the cold, vigorously stirred reaction mixture.[8]

-

Reaction: Continue stirring at 0 °C. For less reactive alkenes, the reaction may be allowed to warm to room temperature.[8] The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction times range from 6 to 24 hours.[8]

-

Quenching: Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per 1 mmol of alkene) to the reaction mixture and stir for at least one hour at room temperature.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an appropriate organic solvent, such as ethyl acetate (B1210297) (e.g., 3 x 20 mL).[8]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude diol.[8]

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.[6] Characterize the purified diol using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry). The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Conclusion

The Sharpless asymmetric dihydroxylation is a cornerstone of modern asymmetric synthesis, providing a reliable and predictable method for the preparation of chiral vicinal diols. Its broad substrate scope, high enantioselectivity, and the convenience of commercially available AD-mix reagents have solidified its importance in both academic and industrial settings. This guide has provided a comprehensive overview of the key aspects of this powerful transformation, from its mechanistic underpinnings to practical experimental guidance. For researchers, scientists, and drug development professionals, a thorough understanding of the Sharpless asymmetric dihydroxylation is essential for the efficient and stereocontrolled synthesis of complex chiral molecules.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. File:Sharpless Asymmetric Dihydroxylation Mnemonic.png - Wikimedia Commons [commons.wikimedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Untitled Document [ursula.chem.yale.edu]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Pivotal Role of Cinchona Alkalids in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, a class of natural products isolated from the bark of the Cinchona tree, have emerged as privileged scaffolds in the field of asymmetric catalysis.[1][2] Their unique stereochemical architecture, coupled with the presence of multiple functional groups, allows them to effectively catalyze a wide array of chemical transformations with high stereoselectivity.[3][4] This technical guide provides an in-depth exploration of the role of cinchona alkaloids in catalysis, focusing on their mechanisms of action, diverse applications, and the practical aspects of their use in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries.[5][6]

Core Principles of Cinchona Alkaloid Catalysis

The catalytic prowess of cinchona alkaloids stems from their ability to act as bifunctional or even multifunctional catalysts. The key structural features responsible for their catalytic activity are the quinuclidine (B89598) nitrogen, the quinoline (B57606) ring system, and the hydroxyl group at the C9 position.[7] These groups can interact with substrates through a combination of non-covalent interactions, including hydrogen bonding and Brønsted/Lewis acid-base interactions, to create a highly organized and chiral transition state.[7][8]

Mechanisms of Activation

Cinchona alkaloids can operate through several distinct catalytic modes:

-

General Base Catalysis: The basic quinuclidine nitrogen can deprotonate a pronucleophile, increasing its nucleophilicity and initiating the reaction. This is a common mechanism in reactions such as the alcoholysis of meso anhydrides.[9][10]

-

Nucleophilic Catalysis: The quinuclidine nitrogen can also act as a nucleophile, attacking an electrophilic substrate to form a reactive intermediate. This mode is often observed in reactions involving ketenes.

-

Bifunctional Catalysis: This is arguably the most powerful mode of catalysis for cinchona alkaloids. In this model, the quinuclidine nitrogen acts as a Brønsted base to activate the nucleophile, while the C9-hydroxyl group acts as a Brønsted acid or hydrogen-bond donor to activate the electrophile. This dual activation strategy effectively organizes the transition state and leads to high levels of stereocontrol.[7][11] Modifications to the C9-hydroxyl group, such as the introduction of thiourea (B124793) or squaramide moieties, can further enhance this bifunctional activation.[12]

-

Phase-Transfer Catalysis: Quaternization of the quinuclidine nitrogen transforms the cinchona alkaloid into a chiral phase-transfer catalyst. These catalysts can transport an anionic nucleophile from an aqueous or solid phase to an organic phase where the reaction with an electrophile occurs, inducing asymmetry in the process.[3][13]

Applications in Asymmetric Synthesis

The versatility of cinchona alkaloids as catalysts is demonstrated by the broad range of asymmetric reactions they can promote. The following sections highlight some of the key applications, with quantitative data summarized in the accompanying tables.

Michael Addition Reactions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloid derivatives, particularly those bearing thiourea or squaramide functionalities at the C9 position, are highly effective catalysts for this transformation, providing access to a wide variety of chiral adducts with excellent enantioselectivities.[12][14]

. Table 1: Cinchona Alkaloid-Catalyzed Asymmetric Michael Additions

| Catalyst | Nucleophile | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Quinine | Malononitrile (B47326) | trans-Chalcone | Toluene (B28343) | RT | 98 | 93 | [15] |

| 9-epi-aminoquinine | Nitroalkanes | Enones | THF | RT | Moderate-Good | 91-99 | [7][16] |

| Cinchona-thiourea | N-heterocycles | Enones | Toluene | RT | Good | Moderate-Good | [17] |

| Cinchona-squaramide | β-ketoesters | Nitroolefins | THF | RT | Good | Excellent | [14] |

Aldol (B89426) Reactions

The aldol reaction is another cornerstone of organic synthesis for the construction of carbon-carbon bonds. Cinchona alkaloid-derived primary amines have been shown to catalyze intramolecular aldol reactions, leading to the formation of chiral cyclohexenones with high enantioselectivity.[18]

Table 2: Cinchona Alkaloid-Catalyzed Asymmetric Aldol Reaction

| Catalyst | Substrate | Product | Solvent | Yield (%) | ee (%) | Reference |

| Cinchona amine | 4-substituted heptane-2,6-diones | Chiral cyclohexenones | Not Specified | High | High | [18] |

Desymmetrization of Meso Anhydrides

The enantioselective alcoholysis of meso cyclic anhydrides is a powerful strategy for the synthesis of chiral diacid monoesters, which are valuable building blocks. Modified cinchona alkaloids, such as (DHQD)₂AQN, are exceptional catalysts for this transformation, affording products with outstanding enantiomeric excesses.[10][19][20][21]

Table 3: Asymmetric Alcoholysis of Meso Anhydrides Catalyzed by Modified Cinchona Alkaloids

| Catalyst | Anhydride (B1165640) | Alcohol | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (DHQD)₂AQN | Monocyclic, bicyclic, and tricyclic prochiral and meso anhydrides | Various | Ether | -20 | Excellent | 98 | [21] |

| DHQD-PHN | meso cyclic anhydrides | Methanol | Toluene | Not Specified | Not Specified | High | [10] |

| Cinchona-based sulfonamides | meso-glutaric anhydrides | Various | Not Specified | Not Specified | High | High | [22] |

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Cinchona alkaloids and their derivatives have been successfully employed as catalysts in asymmetric Diels-Alder reactions, particularly with α,β-unsaturated ketones as dienophiles.[4][23]

Table 4: Cinchona Alkaloid-Catalyzed Asymmetric Diels-Alder Reactions

| Catalyst | Diene | Dienophile | Yield (%) | ee (%) | Reference |

| Quinine derivative | 2-Pyrones | Simple α,β-unsaturated ketones | Broad Scope | High | [4][23] |

Phase-Transfer Catalysis

Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are highly effective phase-transfer catalysts for a variety of asymmetric transformations, including alkylations, epoxidations, and Darzens reactions.[3][5][11]

Table 5: Asymmetric Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives

| Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | Reference |

| Cinchona Quaternary Ammonium Salt | Alkylation | Glycine Schiff base | Moderate-Excellent | 63-99.7 | [5] |

| Poly(ethylene glycol)-supported Cinchona Ammonium Salt | Epoxidation | Chalcones | High | up to 86 | [24] |

Experimental Protocols

General Procedure for Asymmetric Michael Addition of Malononitrile to Enones[15]

To a solution of the enone (0.2 mmol) and malononitrile (0.24 mmol) in toluene (2 mL) at room temperature is added the cinchona alkaloid catalyst (e.g., quinine, 0.02 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Alcoholysis of Meso Anhydrides[21]

A solution of the meso anhydride (0.5 mmol) and the modified cinchona alkaloid catalyst (e.g., (DHQD)₂AQN, 0.005 mmol) in ether (5 mL) is cooled to the specified temperature (e.g., -20 °C). The alcohol (1.0 mmol) is then added dropwise. The reaction is stirred at this temperature until the anhydride is consumed (as monitored by TLC or IR spectroscopy). The reaction is quenched by the addition of 1 M HCl. The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by chromatography to yield the chiral hemiester. The enantiomeric excess is determined by chiral GC or HPLC analysis after derivatization.

Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for key cinchona alkaloid-catalyzed reactions.

Caption: General Base Catalysis Pathway.

Caption: Bifunctional Catalysis Mechanism.

Caption: Phase-Transfer Catalysis Workflow.

Conclusion

Cinchona alkaloids and their derivatives have proven to be exceptionally versatile and powerful catalysts in asymmetric synthesis.[25] Their commercial availability, modular nature, and the ability to operate through multiple catalytic modes make them indispensable tools for the synthesis of enantiomerically enriched compounds. The continued development of novel cinchona alkaloid-based catalysts and a deeper understanding of their reaction mechanisms will undoubtedly lead to new and more efficient synthetic methodologies for accessing complex chiral molecules, with significant implications for the pharmaceutical and related industries.[26]

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Enantioselective Michael Addition of Malonates to Enones [ouci.dntb.gov.ua]

- 7. dovepress.com [dovepress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective organocatalytic michael addition of malonates to alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. tandfonline.com [tandfonline.com]

- 17. experts.arizona.edu [experts.arizona.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. application.wiley-vch.de [application.wiley-vch.de]

- 26. pubs.acs.org [pubs.acs.org]

The Core Mechanism of (DHQD)2PHAL in Asymmetric Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (DHQD)2PHAL, a pivotal chiral ligand in modern asymmetric synthesis. Renowned for its efficacy in the Sharpless Asymmetric Dihydroxylation, its applications extend to a range of other stereoselective transformations, making it an indispensable tool in the synthesis of complex chiral molecules, particularly in the realm of drug development. This document details the core mechanistic principles, presents quantitative data for key reactions, provides experimental protocols, and illustrates the underlying pathways and workflows.

Core Principles of this compound-Mediated Asymmetric Synthesis

This compound, or hydroquinidine (B1662865) 1,4-phthalazinediyl diether, is a dimeric cinchona alkaloid ligand.[1] Its pseudoenantiomer, (DHQ)2PHAL, is derived from dihydroquinine. These ligands are instrumental in creating a chiral environment around a metal catalyst, most notably osmium tetroxide, thereby directing the stereochemical outcome of the reaction with high precision.[2][3] The phthalazine (B143731) (PHAL) linker provides a rigid scaffold that holds the two dihydroquinidine (B8771983) units in a specific C2-symmetric orientation, forming a well-defined chiral binding pocket.[2]

The primary role of the this compound ligand is to accelerate the reaction and to transfer its chiral information to the substrate, leading to the formation of one enantiomer of the product with high selectivity.[2] The corresponding (DHQ)2PHAL ligand typically yields the opposite enantiomer.[3] These ligands are commercially available as components of "AD-mix" preparations, where AD-mix-β contains this compound and AD-mix-α contains (DHQ)2PHAL.[4][5]

Sharpless Asymmetric Dihydroxylation (AD)

The most prominent application of this compound is in the Sharpless Asymmetric Dihydroxylation, a powerful method for the conversion of prochiral alkenes into chiral vicinal diols.[2][4] These diols are crucial building blocks in the synthesis of numerous natural products and pharmaceuticals.[6]

Mechanism of Asymmetric Dihydroxylation

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation has been extensively studied and is understood to proceed through the following key steps:[2][4]

-

Formation of the Chiral Catalyst: The this compound ligand coordinates to osmium tetroxide (OsO₄) to form a highly reactive chiral catalyst complex.[2]

-

[3+2]-Cycloaddition: This chiral complex reacts with the alkene in a concerted [3+2]-cycloaddition to form a five-membered osmate ester intermediate.[2] The facial selectivity of this step is dictated by the chiral ligand, which directs the osmium catalyst to one of the two enantiotopic faces of the double bond.

-

Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol and a reduced osmium(VI) species.[4]

-

Catalyst Regeneration: A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), re-oxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.[2][4]

A potential secondary catalytic cycle can occur if the osmate ester intermediate is oxidized before it dissociates, which can lead to lower enantioselectivities. This can be suppressed by using a higher molar concentration of the ligand.[4]

Quantitative Data for Asymmetric Dihydroxylation

The following table summarizes the performance of this compound (typically in AD-mix-β) in the asymmetric dihydroxylation of various olefin substrates.

| Olefin Substrate | Product Diol | Yield (%) | Enantiomeric Excess (ee%) | Reference(s) |

| trans-Stilbene | (S,S)-1,2-Diphenyl-1,2-ethanediol | 96 | 91 | [1] |

| Styrene | (S)-1-Phenyl-1,2-ethanediol | >95 | 96 | [7] |

| 1-Decene | (S)-1,2-Decanediol | 90 | 94 | [7] |

| α-Methylstyrene | (S)-1-Phenyl-1,2-ethanediol | 92 | 92 | [7] |

| 1-Phenylcyclohexene | (1S,2S)-1-Phenyl-1,2-cyclohexanediol | 94 | >99 | [7] |

| trans-3-Hexene | (3S,4S)-3,4-Hexanediol | 85 | 99 | [7] |

Experimental Protocol for Asymmetric Dihydroxylation

The following is a general procedure for the asymmetric dihydroxylation of an olefin using AD-mix-β.

Materials:

-

AD-mix-β

-

Water

-

Olefin substrate

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and water (1:1 v/v).

-

Add AD-mix-β (approximately 1.4 g per 1 mmol of olefin) to the solvent mixture.

-

Stir the mixture vigorously at room temperature until two clear phases are formed and the aqueous layer is bright yellow.

-

Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.

-

Add the olefin substrate (1 mmol) to the cooled, vigorously stirred reaction mixture.

-

Continue to stir the reaction vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.

-

Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix-β) and allow the mixture to warm to room temperature while stirring for an additional 30-60 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with 1 M NaOH to remove the ligand, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diol product by flash column chromatography on silica gel.[7][8]

Other Asymmetric Reactions Catalyzed by this compound

Beyond dihydroxylation, this compound has proven to be an effective chiral ligand in a variety of other asymmetric transformations.

Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation allows for the syn-selective synthesis of 1,2-amino alcohols from alkenes.[8][9] This reaction utilizes a nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate, in the presence of an osmium catalyst and the this compound ligand.[9] The choice of the nitrogen source and the ligand can influence the regioselectivity of the addition.[10] For instance, with styrenes, the use of this compound in n-propanol favors the formation of the benzylic amine.[10]

Quantitative Data for Asymmetric Aminohydroxylation:

| Olefin Substrate | Nitrogen Source | Product | Regioselectivity | ee (%) | Reference(s) |

| Styrene | CbzN(Na)Cl | (S)-α-Phenyl-N-Cbz-amino-β-alcohol | High (benzylic amine) | >95 | [10] |

| Olefin 31 | N-bromoacetamide | syn-amino alcohol 32 | >20:1 | >99 | [11] |

Asymmetric Halolactonization

This compound has been successfully employed as an organocatalyst in enantioselective halolactonization reactions of unsaturated carboxylic acids.[12][13] This reaction provides access to chiral halogenated lactones, which are valuable synthetic intermediates. For example, the chlorolactonization of 4-aryl-substituted-4-pentenoic acids using this compound as the catalyst can achieve high enantioselectivities.[14]

Quantitative Data for Asymmetric Chlorolactonization:

| Substrate | Product | Yield (%) | ee (%) | Reference(s) |

| 4-Phenyl-4-pentenoic acid | Chiral chlorolactone | 86 | 89 | [15] |

| 4-(4-Methoxyphenyl)-4-pentenoic acid | Chiral chlorolactone | 89 | 90 | [15] |

Asymmetric Bromoesterification

The this compound-catalyzed intermolecular asymmetric bromoesterification of unfunctionalized olefins provides a route to optically active bromoesters. Kinetic studies have shown that the reaction can be inhibited by byproducts of common brominating agents, but strategies have been developed to overcome this, allowing for lower catalyst loadings.[2]

Quantitative Data for Asymmetric Bromoesterification:

| Olefin Substrate | Benzoic Acid Derivative | Product | er | Reference(s) |

| Dialin | 1-Naphthoic acid | Bromoester 13 | 77:23 | [2] |

Visualizations

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow for Asymmetric Synthesis

Caption: General experimental workflow for a Sharpless Asymmetric Dihydroxylation.

Conclusion

The this compound ligand stands as a cornerstone in the field of asymmetric catalysis. Its well-defined chiral architecture enables a high degree of stereocontrol in a variety of important chemical transformations, most notably the Sharpless Asymmetric Dihydroxylation. The predictable stereochemical outcomes and broad substrate scope have made it an invaluable tool for researchers and professionals in drug development and the synthesis of complex, biologically active molecules. The continued exploration of its utility in other asymmetric reactions promises to further expand its impact on modern organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric organic catalysis with modified cinchona alkaloids. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 11. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A dynamic picture of the halolactonization reaction through a combination of ab initio metadynamics and experimental investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts: Methodology, Diversification, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

AD-mix-β: A Technical Guide to Composition and Function in Asymmetric Dihydroxylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AD-mix-β, a commercially available reagent system for the Sharpless Asymmetric Dihydroxylation. This reaction is a cornerstone of modern organic synthesis, enabling the enantioselective preparation of vicinal diols from prochiral alkenes, which are critical intermediates in the synthesis of numerous natural products and pharmaceuticals.

Composition of AD-mix-β

AD-mix-β is a pre-packaged mixture of reagents designed to simplify the execution of the Sharpless Asymmetric Dihydroxylation. The formulation provides a reliable and reproducible method for achieving high enantioselectivity.[1][2] The typical molar composition of AD-mix-β for the dihydroxylation of 1 mmol of an alkene is detailed in the table below.

| Component | Chemical Formula | Molar Amount (mmol) | Role in Reaction |

| Potassium Ferricyanide | K₃[Fe(CN)₆] | 3.0 | Stoichiometric oxidant (re-oxidizes the osmium catalyst) |

| Potassium Carbonate | K₂CO₃ | 3.0 | Base (maintains optimal pH for the reaction and accelerates hydrolysis of the osmate ester) |

| (DHQD)₂PHAL | C₄₈H₅₄N₆O₄ | 0.01 | Chiral ligand (confers enantioselectivity by creating a chiral environment around the osmium catalyst) |

| Potassium Osmate (VI) Dihydrate | K₂OsO₂(OH)₄ | 0.002 | Catalyst precursor (in-situ generation of Osmium Tetroxide) |

Table 1: Molar composition of AD-mix-β for the reaction of 1 mmol of alkene.

Core Function: Enantioselective Dihydroxylation

The primary function of AD-mix-β is to catalyze the addition of two hydroxyl groups (a diol) across a carbon-carbon double bond in an alkene, with a high degree of stereocontrol. The choice between AD-mix-α and AD-mix-β determines which face of the alkene is hydroxylated, leading to the formation of near-enantiopure diols. Specifically, AD-mix-β, containing the (DHQD)₂PHAL ligand, typically delivers the hydroxyl groups to the "top face" of the alkene when the substituents are drawn in a specific orientation, leading to a predictable stereochemical outcome.[1][3]

The reaction is highly versatile and has been successfully applied to a wide range of alkene substitution patterns, often yielding excellent enantioselectivities (ee%).[1]

Quantitative Performance Data

The Sharpless Asymmetric Dihydroxylation using AD-mix-β is known for its high yields and enantioselectivities across a broad scope of substrates. Below is a summary of representative results.

| Alkene Substrate | Product | Yield (%) | ee (%) |

| trans-Stilbene (B89595) | (R,R)-1,2-Diphenyl-1,2-ethanediol | 98 | 97 |

| α,β-Unsaturated Ester | Corresponding diol | 89.9 | 98 |

| 1-Dodecene | (R)-1,2-Dodecanediol | 96 | 91 |

| trans-p-Menth-3-ene-1,2,8-triol synthesis intermediate | Corresponding diol | 91 | 59.4 |

| Glyphaeaside C synthesis intermediate | Corresponding diol | 90 | - |

| Zephyranthine synthesis intermediate | Corresponding diol | 67 | - |

Table 2: Performance of AD-mix-β with various alkene substrates.[3][4][5]

Experimental Protocols

A detailed experimental procedure for a typical Sharpless Asymmetric Dihydroxylation using AD-mix-β is provided below. This protocol is for the dihydroxylation of trans-stilbene on a 1 mmol scale.

Materials:

-

AD-mix-β (1.4 g)

-

tert-Butanol (B103910) (5 mL)

-

Water (5 mL)

-

trans-Stilbene (180 mg, 1 mmol)

-

Sodium sulfite (B76179) (1.5 g)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL).

-

Reagent Dissolution: Add AD-mix-β (1.4 g) to the solvent mixture. Stir vigorously at room temperature until the solids are fully dissolved, resulting in a biphasic mixture with a bright yellow lower aqueous layer.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Substrate Addition: Add trans-stilbene (180 mg, 1 mmol) to the cooled reaction mixture.

-

Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) while maintaining the temperature at 0 °C.

-

Workup:

-

Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with 2N KOH if methanesulfonamide (B31651) was used as an additive.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by flash chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure diol. The chiral ligand remains on the silica gel.[2]

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The catalytic cycle of the Sharpless asymmetric dihydroxylation is a well-studied process. The key steps involve the formation of a chiral osmium tetroxide-ligand complex, cycloaddition to the alkene, hydrolysis to release the diol, and re-oxidation of the osmium catalyst to complete the cycle.

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow for Asymmetric Dihydroxylation

The following diagram outlines the typical laboratory workflow for performing a Sharpless asymmetric dihydroxylation using AD-mix-β.

Caption: General experimental workflow for Sharpless Asymmetric Dihydroxylation.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

(DHQD)2PHAL solubility in organic solvents

An In-Depth Technical Guide on the Solubility of (DHQD)2PHAL in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (Hydroquinidine 1,4-phthalazinediyl diether), a critical chiral ligand in asymmetric synthesis. Understanding its solubility is paramount for its effective use in various chemical transformations, particularly in the Sharpless Asymmetric Dihydroxylation. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a visual representation of a key reaction workflow.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions from various sources and data for its diastereomer, (DHQ)2PHAL, the following table summarizes the known solubility characteristics. Researchers are advised to experimentally determine solubility in their specific solvent systems for precise concentrations.

| Solvent | This compound Solubility | (DHQ)2PHAL Solubility (Diastereomer) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | 3.33 mg/mL (4.27 mM)[1] | 60 (with sonication and heating) |

| Chloroform | Slightly Soluble | Not specified | Not specified |

| Methanol | Slightly Soluble | Not specified | Not specified |

| tert-Butanol (B103910)/Water (1:1) | Soluble (as part of AD-mix-β) | Not specified | Room Temperature |

| Tetrahydrofuran (THF)/Water | Soluble (in co-solvent mixtures) | Not specified | Room Temperature |

Note: The solubility of cinchona alkaloids, the class of compounds to which this compound belongs, can be influenced by factors such as solvent polarity, temperature, and the presence of other reagents.

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol provides a general method for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is adapted from established procedures for active pharmaceutical ingredients and chiral molecules.

Materials:

-

This compound

-

Selected organic solvent (analytical grade or higher)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column or a UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Sharpless Asymmetric Dihydroxylation using AD-mix-β

This compound is a key component of AD-mix-β, a commercially available reagent mixture for the Sharpless Asymmetric Dihydroxylation.

Components of AD-mix-β:

-

Potassium Carbonate (K₂CO₃)

-

Potassium Ferricyanide (K₃[Fe(CN)₆])

-

Potassium Osmate Dihydrate (K₂OsO₂(OH)₄)

-

This compound

General Procedure:

-

A mixture of tert-butanol and water (1:1) is typically used as the solvent.

-

The AD-mix-β is dissolved in the solvent system at room temperature.

-

The olefin substrate is added to the stirred reaction mixture.

-

The reaction is stirred at room temperature or 0 °C until the starting material is consumed (monitored by TLC or GC).

-

The reaction is quenched by the addition of a solid sulfite (B76179) (e.g., sodium sulfite).

-

The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated.

-

The diol product is purified by chromatography.

Mandatory Visualizations

Sharpless Asymmetric Dihydroxylation Workflow

The following diagram illustrates the general workflow for a Sharpless Asymmetric Dihydroxylation reaction using AD-mix-β, which contains this compound.

Caption: General workflow of the Sharpless Asymmetric Dihydroxylation.

Logical Relationship of Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of solubility.

Caption: Logical workflow for experimental solubility determination.

References

(DHQD)2PHAL material safety data sheet

An In-depth Technical Guide on (DHQD)₂PHAL

This technical guide provides comprehensive information on the chemical ligand (DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl diether), catering to researchers, scientists, and professionals in drug development. It covers key safety and handling information, physical and chemical properties, and detailed experimental protocols for its primary application in asymmetric synthesis.

Material Safety and Handling

While a comprehensive Safety Data Sheet (SDS) is not uniformly available, the following information has been compiled from various sources. It is crucial to handle this chemical with care in a laboratory setting.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection (safety goggles or face shield), and a lab coat.[1][2]

-

Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[2]

-

Avoid contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.[2]

-

Do not ingest. If swallowed, seek immediate medical attention.

-

Wash hands thoroughly after handling.

Storage and Stability:

-

The compound is known to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[3][5]

-

Keep the container tightly closed to prevent moisture absorption.[5]

-

Recommended storage temperatures vary, with some sources suggesting 2-8°C, while others provide guidelines for longer-term storage at -20°C or -80°C for solutions.[5][6][7]

Physical and Chemical Properties

The physical and chemical properties of (DHQD)₂PHAL are summarized in the table below.

| Property | Value |

| Full Chemical Name | 1,4-Bis(9-O-dihydroquinidinyl)phthalazine |

| Synonyms | Hydroquinidine 1,4-phthalazinediyl diether, C-61, SYKINH-61 |

| CAS Number | 140853-10-7[7][8][9] |

| Molecular Formula | C₄₈H₅₄N₆O₄[7][8][9] |

| Molecular Weight | 778.98 g/mol [3][4][7][8][9] |

| Appearance | White to beige or light yellow crystalline powder[3][4][7] |

| Melting Point | 160 °C (decomposes)[5][9] |

| Optical Activity | [α]₂²/D -262° (c = 1.2 in methanol)[9] |

| Purity | ≥95% or ≥99% (HPLC), depending on the supplier[7][8] |

| Solubility | Slightly soluble in chloroform, dimethyl sulfoxide (B87167) (DMSO) (with sonication), and methanol.[3] Typically used in a biphasic solvent system of tert-butyl alcohol and water for reactions.[3] |

Core Application: Sharpless Asymmetric Dihydroxylation

(DHQD)₂PHAL is a chiral ligand primarily used in the Sharpless asymmetric dihydroxylation of olefins to produce enantiomerically enriched vicinal diols.[3][8][10][11] It is a key component of the commercially available reagent AD-mix-β.[10][11][12]

Catalytic Cycle

The catalytic cycle for the Sharpless Asymmetric Dihydroxylation is depicted below. It begins with the formation of a chiral complex between osmium tetroxide and the (DHQD)₂PHAL ligand. This complex then reacts with the olefin in a [3+2] cycloaddition to form an osmate ester intermediate. Hydrolysis of this intermediate releases the chiral diol, and a stoichiometric re-oxidant regenerates the osmium tetroxide for the next cycle.[13][14]

Quantitative Data on Dihydroxylation

The yield and enantiomeric excess (ee) are highly dependent on the olefin substrate and reaction conditions. Below is a table summarizing representative data for the dihydroxylation of various olefins using AD-mix containing a (DHQD)₂PHAL-type ligand.

| Olefin Substrate | Product Diol | Yield (%) | Enantiomeric Excess (ee%) |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 |

| 1-Decene | (R)-1,2-Decanediol | 90 | 97 |

| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 92 | 96 |

| trans-3-Hexene | (3R,4R)-3,4-Hexanediol | 85 | 95 |

| 1-Phenylcyclohexene | (1R,2R)-1-Phenyl-1,2-cyclohexanediol | 94 | 99 |

Note: The data presented is representative and may vary based on specific experimental conditions.[13]

Experimental Protocols

General Workflow for Asymmetric Dihydroxylation

The following diagram illustrates a typical experimental workflow for a Sharpless Asymmetric Dihydroxylation reaction.

Detailed Protocol for Asymmetric Dihydroxylation of trans-Stilbene

This protocol provides a representative example for the asymmetric dihydroxylation of a solid olefin using AD-mix-α, which contains the related (DHQ)₂PHAL ligand. The procedure is analogous when using AD-mix-β containing (DHQD)₂PHAL.

Materials:

-

AD-mix-β (1.4 g, contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

-

trans-Stilbene (1 mmol)

-

tert-Butyl alcohol (5 mL)

-

Water (5 mL)

-

Sodium sulfite (B76179) (1.5 g)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Stir plate and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography setup for purification

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, combine tert-butyl alcohol (5 mL) and water (5 mL).[13][14]

-

Stir the mixture vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow color.[12][13]

-

Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.[12][13][14]

-

-

Reaction Execution:

-

Workup:

-

Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature.[13][14]

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[13]

-

Combine the organic layers and wash with brine (10 mL).[13]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[13][14]

-

-

Purification and Analysis:

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Analyze the final product to determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).

-

References

- 1. (DHQD)2PHAL ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Account Suspended [pragmetis.com]

- 5. This compound | Others 16 | 140853-10-7 | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound (CAS-No. 140853-10-7) - Buchler GmbH [buchler-gmbh.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Principles of Chiral Ligands in Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Chirality in Synthesis